molecular formula C16H12FN3OS B2817248 N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721897-63-8

N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2817248
CAS RN: 721897-63-8
M. Wt: 313.35
InChI Key: QYHQCNBDGWCWAL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide, commonly known as FQ-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FQ-1 belongs to the class of quinazoline derivatives, which have been studied for their various pharmacological properties.

Scientific Research Applications

Antimicrobial Applications

Compounds related to N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide have demonstrated significant antimicrobial properties. For instance, certain derivatives have shown antibacterial activity against a range of bacteria including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida albicans. These compounds' mechanisms of action have been explored through molecular docking into the active sites of bacterial enzymes, suggesting a potential for developing novel antimicrobial agents (Antypenko et al., 2017).

Antitumor and Anticancer Applications

Several derivatives exhibit promising anticancer activities, with some compounds showing high growth inhibition rates against melanoma cell lines, leukemia, non-small cell lung cancer, colon cancer, and CNS cancer, among others. These findings are supported by in vitro screenings and molecular docking studies, which predict the affinity of these substances to various cancer targets, including the epidermal growth factor receptor (EGFR) (Antypenko et al., 2016). The broad-spectrum antitumor activity of these compounds, particularly against renal, colon, and non-small cell lung cancers, highlights their potential as novel antitumor agents (Al-Suwaidan et al., 2013).

Pesticidal Applications

New substituted 3H-quinazolin-4-one derivatives have been synthesized and evaluated for their pesticidal activities, showing significant antibacterial, insecticidal, and anti-acetylcholinesterase activities. This suggests their potential use in developing new pesticides (Misra & Gupta, 1982).

properties

IUPAC Name

N-(2-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-6-2-4-8-14(12)20-15(21)9-22-16-11-5-1-3-7-13(11)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHQCNBDGWCWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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